L-Argininhydrochlorid

Übersicht

Beschreibung

Arginine hydrochloride is a salt form of the amino acid arginine, combined with hydrochloric acid. It is a white, crystalline powder that is highly soluble in water. Arginine is a semi-essential amino acid, meaning that while the body can produce it, supplementation may be necessary under certain conditions. Arginine plays a crucial role in various physiological processes, including protein synthesis, wound healing, and the production of nitric oxide, a key signaling molecule.

Wissenschaftliche Forschungsanwendungen

Argininhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Spielt eine Rolle in Zellkulturmedien und als Ergänzung in verschiedenen biologischen Studien.

Medizin: Wird zur Behandlung von Herz-Kreislauf-Erkrankungen, zur Wundheilung und als diagnostisches Hilfsmittel bei Wachstumshormonmangel eingesetzt

5. Wirkmechanismus

Argininhydrochlorid entfaltet seine Wirkungen hauptsächlich durch die Produktion von Stickstoffmonoxid. Stickstoffmonoxid wird aus Arginin durch Stickstoffoxidsynthase-Enzyme synthetisiert. Dieses Molekül wirkt als sekundärer Botenstoff und reguliert die Vasodilatation und Immunreaktionen. Zusätzlich stimuliert Arginin die Freisetzung von Wachstumshormon und Prolaktin durch seine Wirkung auf den Hypothalamus .

Ähnliche Verbindungen:

L-Citrullin: Ein Vorläufer von Arginin, der eine höhere Bioverfügbarkeit aufweist und den hepatischen First-Pass-Metabolismus vermeidet.

Einzigartigkeit von Argininhydrochlorid: Argininhydrochlorid ist einzigartig aufgrund seiner hohen Löslichkeit und Bioverfügbarkeit, wodurch es in klinischen und industriellen Anwendungen effektiver ist als seine freie Form . Die Hydrochloridform ermöglicht eine bessere Absorption und Verwertung im Körper und verbessert so ihr therapeutisches Potenzial.

Wirkmechanismus

Target of Action

L-Arginine hydrochloride primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological processes. L-Arginine also stimulates the pituitary release of growth hormone and prolactin .

Mode of Action

L-Arginine interacts with its targets by serving as a substrate for the NOS enzymes. The concentration of L-Arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range, which means that, under physiological conditions, NOS is saturated with its L-Arginine substrate . This interaction leads to the production of nitric oxide, which plays a crucial role in vasodilation and other physiological processes .

Biochemical Pathways

L-Arginine is involved in several biochemical pathways. It is a precursor in the synthesis of nitric oxide, a key signaling molecule. It also plays a role in the urea cycle, a series of biochemical reactions that occur in the liver and help detoxify ammonia. Additionally, L-Arginine is involved in the production of creatine, proline, and polyamines .

Pharmacokinetics

L-Arginine is well absorbed when administered orally and has a distribution volume of approximately 33 L/kg following a 30 g IV dose . It is extensively metabolized in the liver and intestines . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-Arginine is approximately 20% .

Result of Action

The action of L-Arginine results in several molecular and cellular effects. It can lower blood pressure in healthy people, people with mild blood pressure elevation, and diabetes, and in people with a type of high blood pressure that affects the arteries in the lungs and the right side of the heart (pulmonary hypertension) . It also supports heart health, reduces blood sugar, and supports athletic performance .

Action Environment

The action, efficacy, and stability of L-Arginine can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the temperature can affect the stability and efficacy of L-Arginine . Furthermore, the physiological condition of the individual, such as their metabolic state and the presence of certain diseases, can also influence the action of L-Arginine .

Zukünftige Richtungen

Arginine Hydrochloride has been used in research and 20 approved protein injectables . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

Biochemische Analyse

Biochemical Properties

L-Arginine hydrochloride is involved in numerous biochemical reactions. It is a precursor for the synthesis of nitric oxide (NO), a molecule that plays a critical role in vascular health . The enzymes involved in these reactions include arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These enzymes interact with L-Arginine hydrochloride to produce various biomolecules such as nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Cellular Effects

L-Arginine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by regulating the production of nitric oxide, which plays a key role in cell signaling pathways . L-Arginine hydrochloride also impacts gene expression and cellular metabolism . For instance, it has been shown to enhance cell proliferation and reduce apoptosis in human endometrial RL95-2 cells .

Molecular Mechanism

The molecular mechanism of L-Arginine hydrochloride involves its conversion to nitric oxide and citrulline by the enzyme nitric oxide synthase . This process is crucial for the regulation of blood flow and other physiological functions . Additionally, L-Arginine hydrochloride can bind to various biomolecules, influencing enzyme activation or inhibition, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginine hydrochloride can change over time. For instance, it has been shown to increase cell proliferation in a dose-dependent manner over a period of days . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Arginine hydrochloride can vary with different dosages in animal models. Studies have shown that animals can tolerate large amounts of supplemental L-Arginine hydrochloride (up to 630-mg Arg/kg BW d in pigs or 3.6-g Arg/kg BW d in rats) for 91 days, which are equivalent to 573-mg Arg/kg BW d for humans .

Metabolic Pathways

L-Arginine hydrochloride is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase interact with L-Arginine hydrochloride in these pathways .

Transport and Distribution

L-Arginine hydrochloride is transported and distributed within cells and tissues. The plasma membrane solute transporter, CAT-1 and the arginine recycling enzyme, arginosuccinate lyase, co-localize with eNOS and facilitate NO release .

Subcellular Localization

The subcellular localization of L-Arginine hydrochloride and its effects on activity or function are crucial. Evidence shows that changes in the extracellular environment regulate the expression and activity of L-Arginine hydrochloride transporters to maintain amino acid uptake, especially for the fine-tuning of NO bioavailability .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Argininhydrochlorid erfolgt typischerweise durch Fermentation von Arginin. Der Prozess beginnt mit der Adsorption von Arginin-Fermentationsflüssigkeit unter Verwendung eines stark sauren Kationenaustauscherharzes. Die Elution erfolgt mit Natriumhydroxidlösung, um eine Argininlösung zu erhalten. Diese Lösung wird dann unter Verwendung eines schwach sauren Kationenaustauscherharzes adsorbiert, gefolgt von einer Elution mit Salzsäure, um eine Argininmonohydrochloridlösung zu erhalten. Schließlich werden Entfärbungs- und Konzentrierungsschritte durchgeführt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Argininhydrochlorid ähnliche Schritte, jedoch in größerem Maßstab. Die Verwendung neuer Harztechnologien trägt dazu bei, Verunreinigungen zu entfernen, was zu einer höheren Reinheit und einem verbesserten Ertrag des Endprodukts führt .

Analyse Chemischer Reaktionen

Reaktionstypen: Argininhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Arginin kann oxidiert werden, um Stickstoffmonoxid zu produzieren, ein wichtiges Signalmolekül im Körper.

Reduktion: Reduktionsreaktionen, an denen Arginin beteiligt ist, sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Arginin kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Peptiden und Proteinen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Sauerstoff und Stickstoffoxidsynthase-Enzyme.

Substitution: Es werden Reagenzien wie andere Aminosäuren und Peptidbindungs-bildende Enzyme verwendet.

Hauptprodukte:

Stickstoffmonoxid: Wird während der Oxidation von Arginin produziert.

Peptide und Proteine: Werden durch Substitutionsreaktionen gebildet, an denen Arginin beteiligt ist.

Vergleich Mit ähnlichen Verbindungen

L-Arginine: The free form of arginine, which is less soluble and has lower bioavailability compared to arginine hydrochloride.

L-Citrulline: A precursor to arginine that is more bioavailable and avoids hepatic first-pass metabolism.

Uniqueness of Arginine Hydrochloride: Arginine hydrochloride is unique due to its high solubility and bioavailability, making it more effective in clinical and industrial applications compared to its free form . The hydrochloride form allows for better absorption and utilization in the body, enhancing its therapeutic potential.

Eigenschaften

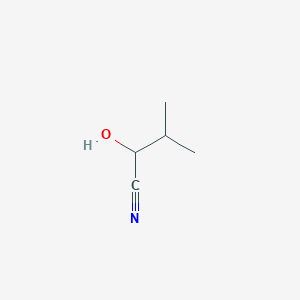

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)